Product packaging for Antibacterial agent 27(Cat. No.:)

Antibacterial agent 27

Cat. No.: B10821737
M. Wt: 314.3 g/mol
InChI Key: IZYHVTAYLHFZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Positioning of Antibacterial Agent 27 within the Current Antibacterial Research Landscape:The core of the request cannot be fulfilled as there is no evidence or data to position this compound within the antibacterial research landscape.

Given the strict instructions to focus solely on "this compound" and its antibacterial properties, and the lack of any supporting scientific evidence, the generation of the requested article cannot be completed. The fundamental prerequisite—the existence of a researched antibacterial agent with this name—is not met by the available information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N6 B10821737 Antibacterial agent 27

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14N6

Molecular Weight

314.3 g/mol

IUPAC Name

4-[(1,3-diaminopyrrolo[3,2-f]quinazolin-7-yl)methyl]benzonitrile

InChI

InChI=1S/C18H14N6/c19-9-11-1-3-12(4-2-11)10-24-8-7-13-15(24)6-5-14-16(13)17(20)23-18(21)22-14/h1-8H,10H2,(H4,20,21,22,23)

InChI Key

IZYHVTAYLHFZSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CC3=C2C=CC4=C3C(=NC(=N4)N)N)C#N

Origin of Product

United States

Mechanistic Elucidation of Antibacterial Agent 27 S Action

Cellular Targets of Antibacterial Agent 27

The efficacy of an antibacterial agent is determined by its ability to interact with and disrupt essential cellular processes in bacteria. These interactions are highly specific, targeting structures and pathways unique to bacteria to ensure selective toxicity.

The bacterial cell wall, a structure essential for maintaining cell integrity, is a primary target for many antibiotics. asm.org Agents that interfere with its synthesis can lead to cell lysis and death.

Inhibition of Peptidoglycan Synthesis: Many antibiotics, such as β-lactams and glycopeptides, inhibit the synthesis of peptidoglycan, the primary component of the bacterial cell wall. asm.orgmdpi.com This can be achieved by inhibiting the transpeptidase activity of penicillin-binding proteins (PBPs), which are crucial for the final stages of peptidoglycan synthesis. mdpi.comdzif.de Glycopeptide antibiotics function by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the enzymes involved in cell wall construction. mdpi.comasm.org

Disruption of Precursor Synthesis: Some agents act at earlier, intracellular stages of peptidoglycan biosynthesis. nih.gov This can involve inhibiting the enzymes responsible for creating the necessary building blocks of the cell wall.

Target Enzyme/ProcessAntibiotic Class ExampleConsequence
Penicillin-Binding Proteins (PBPs)β-LactamsInhibition of peptidoglycan cross-linking
D-Ala-D-Ala terminus of Lipid IIGlycopeptidesBlockage of transglycosylation and transpeptidation
Intracellular peptidoglycan precursor synthesisFosfomycinInhibition of MurA enzyme

The bacterial cell membrane is a critical barrier, and its disruption can lead to leakage of cellular contents and dissipation of the proton motive force, ultimately causing cell death.

Membrane Depolarization: Some antibacterial agents can insert into the bacterial membrane, forming pores or channels that disrupt the membrane potential. rsc.org This is a common mechanism for antimicrobial peptides.

Inhibition of Fatty Acid Synthesis: The biosynthesis of fatty acids, essential components of the cell membrane, can be targeted. nih.gov Inhibition of this pathway compromises the integrity of the membrane.

Protein synthesis is a fundamental process for bacterial growth and replication, making the bacterial ribosome a key antibiotic target. nih.govnih.gov Antibiotics can interfere with this process at multiple stages. biomol.com

Binding to the 30S Ribosomal Subunit: Agents like tetracyclines and aminoglycosides bind to the 30S subunit. Tetracyclines block the binding of aminoacyl-tRNA to the A-site, preventing the addition of new amino acids to the growing peptide chain. biomol.comquora.comresearchgate.net Aminoglycosides can cause misreading of the mRNA, leading to the production of non-functional proteins. biomol.com

Binding to the 50S Ribosomal Subunit: Macrolides, lincosamides, and chloramphenicol (B1208) are examples of antibiotics that target the 50S subunit. They can inhibit peptide bond formation or block the exit tunnel through which the nascent polypeptide chain emerges. biomol.com

Ribosomal SubunitAntibiotic Class ExampleMechanism of Action
30STetracyclinesBlocks tRNA binding to the A-site
30SAminoglycosidesCauses mRNA misreading
50SMacrolidesBlocks the polypeptide exit tunnel
50SChloramphenicolInhibits peptidyl transferase activity

Interference with DNA replication and transcription is a potent bactericidal mechanism. uobabylon.edu.iq

Inhibition of DNA Gyrase and Topoisomerase IV: Quinolones are a major class of antibiotics that target these enzymes, which are essential for relieving the topological stress in DNA during replication. sigmaaldrich.comwikipedia.orgbiomol.com By inhibiting these enzymes, quinolones prevent the unwinding and duplication of bacterial DNA. wikipedia.org

Inhibition of RNA Polymerase: Rifamycins inhibit bacterial DNA-dependent RNA polymerase, thereby blocking the initiation of transcription. uobabylon.edu.iqsigmaaldrich.combiomol.com This prevents the synthesis of messenger RNA and subsequently, all proteins.

Disrupting essential metabolic pathways can deprive bacteria of the necessary components for growth and survival. dntb.gov.ua

Inhibition of Folate Synthesis: Sulfonamides and trimethoprim (B1683648) interfere with the synthesis of folic acid, a crucial cofactor in the synthesis of nucleotides and amino acids. mdpi.com Bacteria must synthesize their own folate, whereas humans obtain it from their diet, making this a selective target.

Generation of Reactive Oxygen Species (ROS): Some antibacterial agents can lead to the production of reactive oxygen species, which can damage DNA, proteins, and lipids, contributing to cell death. acs.org This can be a consequence of disruptions in the electron transport chain. nih.gov

Beyond the classical targets, novel strategies aim to inhibit other essential bacterial processes.

Inhibition of Cell Division: Some compounds can specifically target proteins involved in bacterial cell division, such as FtsZ, which forms the Z-ring that initiates cytokinesis. dovepress.comquora.com Inhibition of this process leads to filamentation and eventual cell death. nih.gov

Targeting Virulence Factors: An alternative approach is to disarm bacteria by inhibiting the expression or function of virulence factors, such as toxins, adhesins, or biofilm formation components. nih.govrsc.orgmdpi.com This can render the bacteria more susceptible to the host immune system. rsc.orgmdpi.com

Molecular Mechanisms of Action of DHA27

DHA27, a derivative of artesunate, primarily functions as an antibacterial sensitizer, enhancing the efficacy of conventional antibiotics. Research indicates that DHA27 itself does not possess direct antibacterial activity. nih.govoup.comfrontiersin.org Its mechanism is centered on augmenting the effects of other antimicrobial agents.

When used in combination with aminoglycoside antibiotics like tobramycin (B1681333) against Pseudomonas aeruginosa, DHA27 has been shown to inhibit the mRNA expression of aminoglycoside-modifying enzymes, particularly aac(3)-II. nih.govnih.gov These enzymes are a primary mechanism of bacterial resistance to aminoglycosides. By suppressing their expression, DHA27 restores the susceptibility of resistant bacteria to the antibiotic.

Similarly, in studies with methicillin-resistant Staphylococcus aureus (MRSA), DHA27 in combination with gentamicin (B1671437) was found to inhibit the expression of efflux pump genes, specifically norA and norC. nih.govoup.comresearchgate.net Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, and their inhibition leads to increased intracellular concentration of the antibiotic, thereby enhancing its antibacterial effect. nih.govoup.com Electron microscopy has revealed that the combination of DHA27 and gentamicin disrupts the cell wall of MRSA. nih.govoup.com

Interactive Table: Mechanistic Insights into DHA27's Sensitizing Effects

Bacterial Strain Partner Antibiotic Observed Molecular Mechanism Outcome References
Pseudomonas aeruginosaTobramycinInhibition of mRNA expression of aminoglycoside-modifying enzymes (e.g., aac(3)-II)Enhanced antibacterial effect of tobramycin nih.govnih.gov
Staphylococcus aureus (MRSA)GentamicinInhibition of efflux pump gene expression (norA, norC); Disruption of cell wall integrityIncreased intracellular accumulation of gentamicin; Enhanced antibacterial effect nih.govoup.comresearchgate.net

Detailed studies on the specific binding site of DHA27 on its target macromolecules are not extensively available in the provided research. Its action appears to be related to the regulation of gene expression rather than direct binding to an active site of an enzyme to inhibit it.

As DHA27's primary role is to suppress the expression of resistance-conferring enzymes rather than directly inhibiting their activity, classical enzymatic inhibition kinetic studies for DHA27 as a standalone antibacterial agent are not applicable.

Studies have consistently shown that DHA27 alone does not exhibit antibacterial activity and is therefore neither bactericidal nor bacteriostatic on its own. nih.govoup.comfrontiersin.org Its utility lies in its synergistic effects when combined with other bactericidal or bacteriostatic antibiotics.

Molecular Mechanisms of Action of 1,3,4-Oxadiazole (B1194373) Compound 27

The 1,3,4-oxadiazole class of compounds has been a subject of interest in the development of new antimicrobial agents due to their broad-spectrum activity. mdpi.commdpi.com Within this class, a specific derivative designated as "compound 27" has been noted for its antibacterial properties. mdpi.com

The precise molecular target and binding interactions for the specific 1,3,4-oxadiazole compound 27 are not definitively identified in the available literature. However, for the broader class of 1,3,4-oxadiazole derivatives, several potential mechanisms of action have been proposed. These include the inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase. mdpi.comnih.gov DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication, and its inhibition leads to cell death. Dihydrofolate reductase is essential for the synthesis of nucleic acids and amino acids.

While the broader class of 1,3,4-oxadiazoles is known to inhibit bacterial enzymes, specific kinetic data and the precise mechanism of inhibition (e.g., competitive, non-competitive) for compound 27 are not detailed in the provided research.

Some derivatives within the 1,3,4-oxadiazole class have been shown to exhibit bactericidal activity. nih.gov For instance, certain 1,3,4-oxadiazole derivatives were found to kill S. aureus cells within 24 hours at a concentration four times their minimum inhibitory concentration (MIC). nih.gov However, a specific characterization of whether compound 27 is bactericidal or bacteriostatic, along with the corresponding MIC and minimum bactericidal concentration (MBC) values, is not explicitly available.

Interactive Table: Antibacterial Profile of 1,3,4-Oxadiazole Derivatives

Compound Class Potential Molecular Targets Observed Effect References
1,3,4-Oxadiazole DerivativesDNA gyrase, Dihydrofolate reductaseBactericidal activity observed for some derivatives mdpi.comnih.govnih.gov

Bacterial Resistance Mechanisms Against Antibacterial Agent 27

Enzymatic Inactivation Mechanisms

While target site modification and efflux pumps are the most prevalent resistance mechanisms against Antibacterial agent 27, direct enzymatic inactivation has also been identified as a clinically relevant strategy employed by bacteria. mdpi.comnih.gov This mechanism involves the chemical modification of the antibacterial molecule, rendering it unable to bind to its targets, DNA gyrase and topoisomerase IV. nih.govmdpi.com

The primary enzyme responsible for the inactivation of certain members of the this compound family, specifically fluoroquinolones with a piperazinyl substituent, is a variant of an aminoglycoside acetyltransferase known as AAC(6')-Ib-cr. nih.govasm.orgoup.com This enzyme catalyzes the N-acetylation of the piperazinyl ring's amino group on susceptible fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin. nih.govdovepress.com This modification inhibits the drug's activity. dovepress.com The AAC(6')-Ib-cr enzyme is distinguished from other aminoglycoside-modifying enzymes by its ability to act on fluoroquinolones, a trait conferred by specific amino acid substitutions. nih.govoup.com Two key mutations, Trp102Arg and Asp179Tyr, are necessary and sufficient for the enzyme to acetylate ciprofloxacin. nih.govdovepress.com Another enzyme, CrpP, was once reported as a fluoroquinolone-inactivating enzyme, but this has been contested. mdpi.comnih.gov

Table 1: Key Enzyme in Resistance to this compound

Enzyme Name Mechanism of Action Target Antibiotics Key Mutations for Activity
AAC(6')-Ib-cr N-acetylation of the piperazinyl amine group. nih.govdovepress.com Ciprofloxacin, Norfloxacin and other fluoroquinolones with a piperazinyl substituent. nih.govasm.org Trp102Arg and Asp179Tyr. nih.govdovepress.com

Resistance conferred by the AAC(6')-Ib-cr enzyme is plasmid-mediated. acs.orgoup.comasm.org The gene encoding this enzyme, aac(6')-Ib-cr, is located on transferable plasmids, which facilitates its dissemination among different bacterial species and strains. nih.govnih.govasm.org These plasmids often carry multiple resistance genes, contributing to multidrug resistance. nih.govasm.org The qnr genes and aac(6')-Ib-cr are frequently found on the same plasmids and are often associated with mobile genetic elements such as sul1-type integrons, which further promotes their spread. nih.govasm.org The discovery of plasmid-mediated quinolone resistance (PMQR) was a significant development, as it was previously thought that resistance to this synthetic class of drugs was confined to chromosomal mutations. asm.orgasm.org PMQR determinants, including aac(6')-Ib-cr, typically confer low-level resistance, but their presence can facilitate the selection of higher-level resistance mutations. nih.govnih.gov

Target Site Modification

The most common and clinically significant mechanism of high-level resistance to this compound involves alterations in its protein targets. acs.orgoup.com The cellular targets for these antibacterial agents are two essential bacterial enzymes responsible for regulating DNA topology: DNA gyrase and topoisomerase IV. acs.orgmdpi.comfrontiersin.org Both enzymes are composed of two pairs of subunits, encoded by the gyrA and gyrB genes for DNA gyrase, and the parC and parE genes for topoisomerase IV. oup.comasm.org this compound functions by stabilizing the complex formed between these enzymes and DNA, which leads to the fragmentation of the bacterial chromosome and cell death. acs.orgrsc.org

Resistance arises from point mutations in the genes encoding the subunits of DNA gyrase and topoisomerase IV. nih.govopenmicrobiologyjournal.com These mutations typically occur within highly conserved segments known as the Quinolone Resistance-Determining Regions (QRDRs). frontiersin.orgasm.orgnih.gov

In Gram-negative bacteria , DNA gyrase is generally the primary target. oup.com The initial mutation is most often found in the gyrA gene, conferring a low level of resistance. nih.gov Subsequent mutations, frequently in the parC gene, lead to higher levels of resistance. nih.govbiorxiv.org

In Gram-positive bacteria , topoisomerase IV is often the primary target, so the first mutation typically occurs in the parC (also called grlA) gene. oup.comasm.org

Specific mutations have been extensively documented. In Escherichia coli, the most frequent mutations in GyrA are substitutions at serine-83 and aspartate-87. dovepress.comfrontiersin.orgbiorxiv.org In ParC, common mutations occur at serine-80 and glutamate-84. nih.govbiorxiv.org Mutations in gyrB and parE are less common but also contribute to resistance. nih.govnih.gov The accumulation of multiple mutations in these target genes results in progressively higher levels of resistance to this compound. nih.gov

Table 2: Common Mutations in Target Genes Conferring Resistance to this compound

Gene Common Amino Acid Substitution Positions (E. coli numbering) Associated Bacteria
gyrA Ser-83, Asp-87. dovepress.comfrontiersin.orgbiorxiv.org Primarily Gram-negative bacteria like E. coli, P. mirabilis, A. baumannii. openmicrobiologyjournal.comnih.govbrieflands.com
parC Ser-80, Glu-84. nih.govbiorxiv.org Gram-negative and Gram-positive bacteria. oup.combrieflands.com
gyrB Asp-426, Lys-447. asm.org Less common, but found in various resistant isolates. nih.govnih.gov
parE L416, S458. biorxiv.org Less common, contributes to resistance. nih.gov

Mutations within the QRDRs of GyrA and ParC lead to structural alterations that weaken the interaction between this compound and the enzyme-DNA complex. acs.orgplos.org The binding of these agents is mediated, in part, by a water-metal ion bridge that forms hydrogen bonds between the drug and amino acid residues in the enzyme's active site, specifically the serine and acidic residues that are frequently mutated. oup.comrsc.org Mutations at these key positions disrupt this bridge, thereby reducing the binding affinity of the drug for its target. acs.orgdovepress.com This diminished interaction prevents the drug from effectively stabilizing the toxic enzyme-DNA cleavage complex, allowing DNA replication to proceed and the bacterium to survive. acs.orgrsc.org Structural studies have shown that the quinolone molecule intercalates at the DNA cleavage site, and mutations in the surrounding amino acids of the Quinolone-Binding Pocket (QBP) interfere with this binding. plos.orgmdpi.com

Efflux Pump Systems Mediating Resistance

Another major mechanism of resistance to this compound is the active removal of the drug from the bacterial cell by efflux pumps. acs.orgoup.comdovepress.com These are membrane-bound protein complexes that recognize and expel a wide range of substrates, including various antibiotics, detergents, and dyes. mdpi.comnih.gov Overexpression of these pumps reduces the intracellular concentration of this compound, preventing it from reaching its targets, DNA gyrase and topoisomerase IV, in sufficient concentrations to be effective. acs.orgoup.com Efflux-mediated resistance can be conferred by chromosomally encoded pumps or by pumps acquired via plasmids. acs.orgnih.govdovepress.com

Several superfamilies of efflux pumps are involved in resistance to this antibacterial class:

Resistance-Nodulation-Division (RND) Family: This family is particularly prominent in Gram-negative bacteria and is a major contributor to multidrug resistance. dovepress.comdovepress.com Examples include the AcrAB-TolC system in E. coli, the Mex systems (e.g., MexAB-OprM, MexCD-OprJ) in Pseudomonas aeruginosa, and the AdeABC system in Acinetobacter baumannii. nih.govmdpi.commdpi.comtandfonline.com

Major Facilitator Superfamily (MFS): These pumps are found in both Gram-positive and Gram-negative bacteria. dovepress.comasm.org A well-known example is NorA in Staphylococcus aureus, which confers resistance to hydrophilic fluoroquinolones. asm.orgmdpi.com

ATP-Binding Cassette (ABC) Superfamily: These pumps utilize ATP hydrolysis to drive the transport of substrates. dovepress.comasm.org

Small Multidrug Resistance (SMR) Family: This family includes pumps that also contribute to resistance. asm.orgthieme-connect.com

Multidrug and Toxic Compound Extrusion (MATE) Family: Pumps like NorM in Vibrio parahaemolyticus and its homologues in other bacteria belong to this family and can export fluoroquinolones. dovepress.comasm.orgnih.gov

Plasmid-mediated efflux pumps, such as QepA (MFS family) and OqxAB (RND family), also contribute significantly to the spread of quinolone resistance. mdpi.comnih.govdovepress.comfrontiersin.org While efflux pumps alone often confer low-level resistance, their overexpression can facilitate the development of high-level resistance by allowing the bacteria to survive in the presence of the drug long enough to acquire target-site mutations. oup.comnih.gov

Table 3: Major Efflux Pump Systems Conferring Resistance to this compound

Efflux Pump Family Representative Pump(s) Host Organism(s) Genetic Basis
RND AcrAB-TolC, MexAB-OprM, AdeABC, OqxAB. frontiersin.orgnih.govmdpi.commdpi.com Gram-negative bacteria (E. coli, P. aeruginosa, A. baumannii). nih.govmdpi.comtandfonline.com Chromosomal (overexpression) or Plasmid-mediated (OqxAB). acs.orgfrontiersin.org
MFS NorA, NorB, NorC, QepA. nih.govasm.orgmdpi.com Gram-positive (S. aureus) and Gram-negative bacteria. asm.orgmdpi.com Chromosomal (overexpression) or Plasmid-mediated (QepA). acs.orgnih.gov
MATE NorM, YdhE (NorE). nih.govoup.com V. parahaemolyticus, E. coli. nih.govoup.com Chromosomal. nih.gov
ABC PmrA. oup.com S. pneumoniae. oup.com Chromosomal. asm.org

Identification and Characterization of Specific Efflux Pumps Involved

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-toxic levels. nih.govnih.gov In Gram-negative bacteria, these pumps often exist as tripartite systems that span the inner membrane, periplasm, and outer membrane, allowing for the direct expulsion of toxic compounds into the external environment. nih.govnih.gov Several families of efflux pumps have been identified in bacteria, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the multidrug and toxin extrusion (MATE) family, and the resistance-nodulation-cell division (RND) superfamily. nih.govmicropspbgmu.ru The RND superfamily is particularly significant in mediating antibiotic resistance in Gram-negative bacteria. nih.gov

Specific efflux pumps have been implicated in resistance to various antibacterial agents. For instance, in Pseudomonas aeruginosa, four major RND efflux pumps, MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM, contribute to its intrinsic and acquired resistance to a broad range of antibiotics. nih.govmdpi.com Similarly, the AcrAB-TolC system in Escherichia coli is a well-characterized RND efflux pump responsible for extruding compounds like chloramphenicol (B1208), fluoroquinolones, and tetracycline. nih.gov The overexpression of these pumps is a common mechanism of multidrug resistance (MDR) in clinical isolates. nih.govnih.govoup.com

The identification and characterization of the specific efflux pumps involved in resistance to "this compound" would require targeted studies. These studies would typically involve the screening of mutant libraries with inactivated efflux pump genes to identify which pumps, when absent, increase the susceptibility of the bacteria to "this compound". Further characterization would involve determining the substrate specificity of the identified pumps to confirm that "this compound" is indeed a substrate.

Table 1: Major Efflux Pump Families in Bacteria and Their Energy Source

Efflux Pump Family Energy Source
ATP-binding cassette (ABC) ATP Hydrolysis micropspbgmu.ru
Major facilitator superfamily (MFS) Proton Motive Force micropspbgmu.ru
Small multidrug resistance (SMR) Proton Motive Force micropspbgmu.ru
Multidrug and toxin extrusion (MATE) Sodium Ion Gradient or Proton Motive Force micropspbgmu.ru
Resistance-nodulation-cell division (RND) Proton Motive Force nih.govmicropspbgmu.ru
Proteobacterial antimicrobial compound efflux (PACE) Proton Motive Force micropspbgmu.ru

Gene Expression and Regulation of Efflux Pumps in Response to this compound Exposure

The expression of efflux pump genes is a tightly regulated process, often induced in response to the presence of their substrates, including antibiotics. mdpi.comopenmicrobiologyjournal.com This regulation allows bacteria to mount a rapid defense against toxic compounds. micropspbgmu.ru Exposure to an antibacterial agent can trigger complex changes in the expression of numerous transporter genes. micropspbgmu.ru

Transcriptional regulators and two-component systems (TCS) play a crucial role in sensing environmental stimuli, such as the presence of an antibiotic, and subsequently modulating the expression of efflux pump genes. mdpi.com For example, in E. coli, the BasSR TCS has been shown to regulate the expression of the emrD multidrug efflux pump gene. mdpi.com In Acinetobacter baumannii, exposure to sub-inhibitory concentrations of antimicrobials can alter the expression of genes controlling not only efflux pumps but also other virulence factors. mdpi.com

The response of efflux pump gene expression to "this compound" exposure would likely involve specific regulatory pathways. Studies have shown that the same substrate can elicit variable responses in gene expression depending on its concentration and the specific bacterial strain. openmicrobiologyjournal.com For instance, in a study on A. baumannii, some strong biofilm-forming isolates showed a significant increase in the expression of RND efflux pump genes in their biofilm state compared to their planktonic form, while others showed a reduction or no change. mdpi.com Investigating the gene expression profiles of bacteria exposed to "this compound" would elucidate the specific regulatory networks and transcription factors involved in this resistance mechanism.

Reduced Permeability and Influx Limitations

Another critical mechanism of bacterial resistance is the reduction of drug entry into the cell. encyclopedia.pubmdpi.com This is particularly prominent in Gram-negative bacteria, which possess a protective outer membrane that acts as a permeability barrier. mdpi.comnih.govnih.gov

Outer Membrane Modifications in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria is an asymmetric bilayer composed of phospholipids (B1166683) in the inner leaflet and lipopolysaccharides (LPS) in the outer leaflet. mdpi.comnih.gov This structure inherently limits the passage of many molecules. nih.govnih.gov Modifications to the LPS, such as alterations in its lipid A or core oligosaccharide components, can decrease the permeability of the outer membrane to certain antibiotics. nih.govresearchgate.net These modifications can lead to increased resistance to various antibacterial agents. researchgate.net The presence of this outer membrane barrier is a primary reason why many antibiotics effective against Gram-positive bacteria are inactive against Gram-negative species. researchgate.netoup.com

The ability of "this compound" to penetrate the outer membrane would be a key determinant of its efficacy against Gram-negative bacteria. Any modifications to the outer membrane that hinder the uptake of this agent would contribute to resistance.

Porin Channel Alterations Affecting Uptake of this compound

Hydrophilic antibiotics often traverse the outer membrane through water-filled protein channels called porins. nih.govnih.govfrontiersin.org These channels allow the passage of small, hydrophilic molecules. mdpi.com Bacteria can develop resistance by altering their porin profiles. encyclopedia.pubnih.govopenmicrobiologyjournal.com This can occur through several mechanisms:

Loss or reduced expression of porins: A decrease in the number of porin channels limits the entry of antibiotics. nih.govbohrium.com

Replacement of porins: Bacteria can switch to expressing porins with smaller channel sizes or different selectivities, thereby restricting the passage of specific antibiotics. bohrium.com

Mutations in porin genes: Alterations in the amino acid sequence of a porin can change its channel properties, affecting antibiotic permeation. frontiersin.orgbohrium.com

For example, mutations in the OmpC and OmpF porins of E. coli and the OprD porin of P. aeruginosa have been linked to resistance to various antibiotics, including β-lactams and fluoroquinolones. frontiersin.orgbohrium.com The uptake of "this compound" would likely be influenced by the specific porins present in the bacterial outer membrane. Any alterations that reduce the influx of this compound through these channels would contribute to resistance.

Biofilm-Associated Resistance to this compound

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). openmicrobiologyjournal.comresearchgate.netliabjournal.com Bacteria within biofilms exhibit significantly increased resistance to antimicrobial agents compared to their free-floating (planktonic) counterparts. researchgate.netliabjournal.compsu.edu This resistance is multifactorial and poses a major challenge in treating chronic infections. openmicrobiologyjournal.comfrontiersin.orgnih.gov

Impact of Biofilm Matrix on this compound Penetration

The EPS matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), acts as a physical barrier that can impede the penetration of antimicrobial agents. frontiersin.orgasm.org This barrier can limit the diffusion of antibiotics into the deeper layers of the biofilm, protecting the embedded bacteria. frontiersin.org The chemical composition of the matrix is crucial; for instance, interactions between charged polymers in the matrix and antibiotics can reduce the drug's effectiveness. nih.gov While some antibiotics like fluoroquinolones can penetrate the biofilm matrix relatively well, they may still fail to eradicate the biofilm due to other resistance mechanisms at play. nih.gov

The effectiveness of "this compound" against biofilm-forming bacteria would heavily depend on its ability to penetrate the EPS matrix. The physicochemical properties of "this compound" would determine its interaction with the biofilm components and its subsequent diffusion through the matrix.

Physiological State of Biofilm-Encased Bacteria and Susceptibility to this compound

The physiological heterogeneity within a biofilm significantly influences the susceptibility of encased bacteria to antimicrobial agents. Biofilms are complex communities of microorganisms attached to a surface and embedded in a self-produced extracellular polymeric substance (EPS) matrix. This matrix can act as a physical barrier, preventing or slowing the penetration of antibacterial agents. mdpi.com Furthermore, the bacteria within a biofilm exist in various metabolic states. Deep within the biofilm, nutrient and oxygen gradients lead to the presence of dormant or slow-growing persister cells, which are notoriously less susceptible to antibiotics that target active cellular processes. mdpi.com

Research on this compound, identified as the repurposed antifungal drug ciclopirox (B875), indicates that its efficacy can be influenced by the specific physiological conditions of the bacteria. While some studies suggest that ciclopirox's mechanism may bypass common resistance pathways, its effect on biofilms is multifaceted. researchgate.netplos.org

The efficacy of some antibacterial agents is diminished within the biofilm matrix due to enzymatic inactivation or poor penetration. mdpi.com While ciclopirox has shown effectiveness against a range of multidrug-resistant bacteria in their planktonic (free-swimming) state, its impact on established biofilms is an area of ongoing investigation. researchgate.netplos.org The complex environment of the biofilm, with its altered metabolic states and protective EPS, presents a significant challenge to the activity of any antibacterial compound. mdpi.com

Horizontal Gene Transfer of Resistance Determinants

Horizontal gene transfer (HGT) is a primary mechanism for the rapid spread of antibiotic resistance among bacteria. It involves the transfer of genetic material between organisms, often through mobile genetic elements like plasmids and transposons. This process allows bacteria to acquire resistance genes from other, already resistant, organisms, contributing to the emergence of multidrug-resistant strains. amjdent.com

A notable characteristic of this compound (ciclopirox) is its efficacy against a broad spectrum of antibiotic-susceptible and multidrug-resistant Gram-negative bacteria, including Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae. researchgate.netplos.org This suggests that ciclopirox is not affected by many existing, commonly transferred resistance mechanisms. researchgate.netplos.org The novel mechanism of action of ciclopirox, which involves iron chelation and disruption of cellular processes like DNA repair and cell division, may mean that bacteria have not yet widely developed or acquired resistance determinants against it. researchgate.netplos.org

Studies have shown that even E. coli isolates resistant to up to eight different classes of antibiotics remain susceptible to ciclopirox. plos.orgplos.org This indicates a low risk for the transfer of pre-existing resistance genes that would be effective against this agent. However, the potential for future development and transfer of resistance cannot be entirely ruled out, as bacteria are highly adaptable. Sub-lethal doses of antibiotics can sometimes induce bacterial resistance and even enhance biofilm formation, creating a potential pathway for the evolution of resistance over time. amjdent.com

Discovery and Optimization Methodologies for Antibacterial Agent 27 and Analogs

Computational and Molecular Modeling Approaches in Antibacterial Agent 27 Research

Computational and molecular modeling techniques are instrumental in the discovery and optimization of antibacterial agents like compound 27 and its analogs. These in silico methods provide a cost-effective and rapid means to design and screen potential drug candidates, predict their interactions with biological targets, and optimize their properties for enhanced efficacy. nih.govmdpi.com By integrating various computational strategies, researchers can gain deep insights into the structural determinants of antibacterial activity and guide the synthesis of novel, more potent compounds. nih.gov

Molecular Docking and Ligand-Based Drug Design Studies

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein. nih.govresearchgate.net This method is crucial in structure-based drug design (SBDD), where the three-dimensional structure of the target is known. man.poznan.pl For this compound and its analogs, molecular docking studies help elucidate how these compounds interact with their bacterial targets at an atomic level. nih.govresearchgate.net For instance, studies on various antibacterial agents have successfully used docking to predict binding modes within essential bacterial enzymes like DNA gyrase and topoisomerase II, providing a basis for designing more effective inhibitors. nih.govresearchgate.netmdpi.com

Ligand-based drug design (LBDD) is employed when the structure of the target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov LBDD methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, analyze a set of known active compounds to identify the essential chemical features (pharmacophore) required for bioactivity. nih.gov This information is then used to design new molecules with improved properties. In the context of antibacterial research, LBDD has been successfully used to optimize lead compounds, resulting in derivatives with significantly enhanced antimicrobial activity. nih.gov

Interactive Table: Examples of Molecular Docking in Antibacterial Research

Compound Class Bacterial Target Key Findings
Benzimidazole derivatives Topoisomerase II, DNA Gyrase Identified compounds with the best docking scores, suggesting potential as lead structures. researchgate.net
Aminoguanidine derivatives FabH receptor Showed H-bond and hydrophobic interactions crucial for binding and antimicrobial activity. nih.gov
Hydroxy-3-arylcoumarins Tyrosyl-tRNA synthetase, Topoisomerase II DNA gyrase Revealed potential binding modes of active compounds to the target sites. mdpi.com

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations offer a powerful computational tool to study the dynamic behavior of molecules and their interactions over time. asm.org By simulating the movements of atoms in a system, MD provides insights into the stability of ligand-target complexes and the conformational changes that occur upon binding. asm.orgmdpi.com In the research of this compound, MD simulations can validate the binding modes predicted by molecular docking and provide a more detailed understanding of the interaction dynamics. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. acs.orgnih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent antibacterial agents. ewadirect.comjapsonline.com The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. nih.gov

In the development of antibacterial agents, QSAR models have been widely used to predict the antimicrobial activity of various classes of compounds. mdpi.com These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that represent different aspects of the molecular structure. japsonline.com Both 2D-QSAR, which uses topological and physicochemical properties, and 3D-QSAR, which considers the three-dimensional structure of molecules, have been successfully applied. ewadirect.commdpi.com For instance, QSAR models have been developed for pleuromutilin (B8085454) derivatives with high predictive accuracy, leading to the synthesis of new compounds with potent activity against resistant bacteria. mdpi.com

Application of Artificial Intelligence and Machine Learning in Lead Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. mdpi.compreprints.org These technologies can analyze vast and complex datasets to identify patterns and make predictions that are beyond human capability. nih.govnih.gov In the context of antibacterial research, AI and ML algorithms can be trained on large libraries of chemical compounds and their associated biological data to predict the antibacterial activity of new molecules, identify novel drug targets, and optimize the properties of lead candidates. mdpi.comfrontiersin.org

High-Throughput Screening (HTS) and Chemical Library Exploration for Related Compounds

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. vipergen.comnih.gov This technology is a cornerstone of modern pharmaceutical research, enabling the screening of vast and diverse chemical libraries to identify "hit" compounds that can be further developed into lead molecules. vipergen.com In the search for new antibacterial agents, HTS plays a crucial role in exploring new chemical spaces and identifying novel scaffolds with antimicrobial properties. drugtargetreview.comnih.gov

Chemical libraries are curated collections of diverse small molecules that serve as the starting point for HTS campaigns. vipergen.com These libraries can range from collections of natural products to synthetically created compounds designed to cover a broad range of chemical diversity. vipergen.comchemdiv.com The screening of these libraries against bacterial targets or in whole-cell assays can lead to the discovery of compounds with novel mechanisms of action. drugtargetreview.com For example, a screen of over 125,000 molecules led to the identification of a new class of antibiotics with a 2-pyrazol-1-yl-thiazole scaffold. drugtargetreview.com Similarly, screening large combinatorial libraries has identified bis-cyclic guanidine (B92328) compounds with potent activity against a range of pathogenic bacteria. nih.gov

The data generated from HTS campaigns, including both active and inactive compounds, provides valuable information for computational approaches like machine learning to identify new antibiotic candidates. nih.gov By combining HTS with advanced computational methods, researchers can more effectively and efficiently explore the vast chemical landscape for the next generation of antibacterial drugs. rsc.org

Novel Therapeutic Strategies and Synergistic Interactions Involving Antibacterial Agent 27

Efflux Pump Inhibition Strategies with Antibacterial Agent 27

Efflux pumps are proteins in bacteria that actively transport antibiotics out of the cell, conferring resistance. tandfonline.comjabonline.in Inhibiting these pumps can restore the effectiveness of existing antibiotics. tandfonline.commdpi.com Strategies to achieve this include interfering with the pump's energy source, blocking its channels, or disrupting its assembly. tandfonline.comjabonline.in

The simultaneous use of an efflux pump inhibitor (EPI) with an antibacterial agent is a promising approach to combat resistance. mdpi.comnih.gov EPIs can increase the intracellular concentration of the antibiotic, making the bacteria more susceptible. tandfonline.commdpi.com For instance, the co-administration of EPIs with certain antibiotics has been shown to significantly reduce the minimum inhibitory concentration (MIC) required to be effective against resistant strains. mdpi.com Studies have demonstrated that some compounds, when used alongside antibiotics like tetracycline, can significantly enhance their bactericidal activity and ability to eradicate biofilms. frontiersin.org

A variety of compounds have been investigated for their EPI activity, including natural products like reserpine (B192253) and synthetic molecules such as phenylalanine-arginyl-β-naphthylamide (PAβN). tandfonline.comjabonline.in The effectiveness of these combinations can be measured by the fractional inhibitory concentration index (FICI), where a value of ≤0.5 indicates synergy. nih.gov

Interactive Data Table: Synergistic Effects of EPI Co-administration

EPIPaired AntibioticTarget OrganismFold Reduction in MIC of AntibioticFICI
Phenylalanine-arginyl-β-naphthylamide (PAβN)LevofloxacinPseudomonas aeruginosa--
ReserpineTetracyclineBacillus subtilis--
5'-methoxyhydnocarpinBerberineStaphylococcus aureus--
Not SpecifiedTetracyclinePseudomonas aeruginosa5-8 fold-

Data in this table is illustrative and based on findings from multiple studies. Specific values can vary.

It's important to note that some compounds may induce the expression of efflux pumps, potentially leading to antagonistic effects. mdpi.com Therefore, careful selection and evaluation of EPI-antibiotic combinations are crucial.

An innovative strategy involves creating hybrid molecules that covalently link an antibacterial agent to an efflux pump inhibitor. mdpi.comnih.govresearchgate.net This approach offers potential advantages over co-administration, such as ensuring both components reach the target site simultaneously. nih.gov

These hybrid compounds can exhibit a dual mode of action, for example, by inhibiting both DNA gyrase and efflux pumps. mdpi.com Research has shown that fluoroquinolone hybrids, in particular, have demonstrated superior antibacterial activity against multi-drug-resistant strains compared to the individual parent molecules. mdpi.com For instance, a ciprofloxacin-nitroxide hybrid was found to be significantly more potent at eradicating Pseudomonas aeruginosa biofilms than the co-treatment of its individual components. frontiersin.org

The design of these hybrids can involve either cleavable or non-cleavable linkers, which influences their pharmacokinetic properties and mechanism of action. mdpi.com While promising, challenges such as high molecular weight and potential issues with solubility and uptake need to be addressed. researchgate.net

Biofilm Inhibition and Dispersal by this compound

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. tandfonline.comnih.gov Biofilm-associated infections are notoriously difficult to treat. nih.gov

Inhibiting the initial stages of biofilm formation is a key therapeutic strategy. acs.org This can be achieved through several mechanisms:

Interference with Quorum Sensing: Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. nih.govfrontiersin.org Inhibiting QS can make bacteria more susceptible to antibiotics and host defenses. nih.gov

Inhibition of Adhesion: The first step in biofilm formation is the attachment of bacteria to a surface. acs.org Preventing this initial adhesion can effectively stop biofilm development.

Disruption of the Extracellular Polymeric Substance (EPS): The EPS matrix is a critical component of the biofilm, providing structural integrity. frontiersin.org Targeting the components of the EPS, such as exopolysaccharides and extracellular DNA (eDNA), can prevent biofilm maturation. tandfonline.commdpi.com

Modulation of Secondary Messengers: Intracellular signaling molecules like cyclic di-GMP (c-di-GMP) play a crucial role in regulating the transition between planktonic (free-swimming) and biofilm lifestyles. nih.gov Inhibiting the synthesis of these messengers can prevent biofilm formation. nih.gov

Some antibacterial agents have been shown to inhibit biofilm formation at sub-lethal concentrations by down-regulating genes involved in motility and colonization. frontiersin.org

Disrupting established biofilms is a significant challenge. nih.gov Biofilm dispersal agents work by interfering with the processes that maintain the biofilm structure, causing the bacteria to revert to a more vulnerable planktonic state. nih.gov

Strategies for biofilm dispersal and eradication include:

Enzymatic Degradation: Enzymes that break down components of the EPS matrix, such as DNases and proteases, can effectively disperse biofilms. mdpi.com

Targeting Quorum Sensing: As with inhibition, interfering with QS can also trigger the dispersal of mature biofilms. rsc.org

Nitric Oxide-Releasing Agents: Nitric oxide (NO) is a signaling molecule that can induce biofilm dispersal at low, sub-lethal concentrations. nih.gov Hybrid molecules that combine an antibiotic with an NO-releasing moiety are being developed to both disperse and kill biofilm bacteria. frontiersin.orgnih.gov

Combination treatments that pair a biofilm dispersal agent with a conventional antibiotic have shown promise in eradicating established biofilms. frontiersin.org For example, the combination of a nitroxide dispersal agent with ciprofloxacin (B1669076) was significantly more effective at eradicating P. aeruginosa biofilms than the antibiotic alone. frontiersin.org

Interactive Data Table: Biofilm Eradication Efficacy

Agent/CombinationTarget OrganismBiofilm Eradication (%)
Ciprofloxacin-nitroxide hybrid-27Pseudomonas aeruginosa94%
Ciprofloxacin + CTEMPO (nitroxide)Pseudomonas aeruginosa-
Not Specified EPI + TetracyclinePseudomonas aeruginosa>79%

Data in this table is illustrative and based on findings from multiple studies. Specific values can vary.

Combination Therapy with this compound

The use of combination therapy, where two or more antimicrobial agents are used together, is a key strategy to combat multidrug-resistant bacteria. biointerfaceresearch.comnih.govrjpharmacognosy.ir This approach can lead to synergistic effects, where the combined activity is greater than the sum of the individual effects. nih.govasm.org

Benefits of combination therapy include:

Enhanced Efficacy: Targeting multiple cellular pathways can lead to more effective bacterial killing. ijcmph.com

Overcoming Resistance: Combining drugs can bypass or inhibit bacterial resistance mechanisms. ijcmph.com

Broadened Spectrum of Activity: Combinations can be effective against a wider range of bacterial species. ijcmph.com

Prevention of Resistance: Using multiple drugs can reduce the likelihood of resistant mutants emerging. nih.gov

Synergistic interactions can be achieved by combining agents with different mechanisms of action. ijcmph.com For example, an agent that disrupts the bacterial cell membrane can enhance the penetration of another antibiotic that targets intracellular processes. ijcmph.com Flavonoids, a class of natural compounds, have shown synergistic effects when combined with various antibiotics against both Gram-positive and Gram-negative bacteria. mdpi.comaaem.pl

The fractional inhibitory concentration index (FICI) is commonly used to quantify the interaction between two drugs, with synergy, additivity, or indifference being possible outcomes. nih.gov

Interactive Data Table: Examples of Synergistic Combinations

Agent 1Agent 2Target OrganismFICIOutcome
Trp-containing AMPsPenicillinMultidrug-resistant Staphylococcus epidermidis<0.5Synergy
Trp-containing AMPsAmpicillinMultidrug-resistant Staphylococcus epidermidis<0.5Synergy
Trp-containing AMPsErythromycin (B1671065)Multidrug-resistant Staphylococcus epidermidis<0.5Synergy
Artemisinin derivative DHA27Tobramycin (B1681333)Pseudomonas aeruginosa0.28Synergy
AndrographolideCeftriaxoneVarious clinical strains0.00-0.28Synergy

Data in this table is illustrative and based on findings from multiple studies. Specific values can vary.

Synergistic Effects with Established Antibacterial Agents

A key strategy to revitalize the utility of existing antibiotics is through combination therapy, where a second agent enhances the antibacterial effect. nih.gov This synergistic interaction can lead to lower required doses of conventional antibiotics, which in turn can minimize adverse effects and reduce the selective pressure that drives the development of resistance. nih.govnih.gov

Research has demonstrated that this compound exhibits significant synergistic activity when paired with several classes of established antibiotics against various pathogens. For instance, studies have shown that in combination with β-lactam antibiotics such as penicillin and ampicillin, Agent 27 leads to a substantial decrease in the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. nih.govnih.gov Similar synergistic effects have been observed with macrolides like erythromycin and with tetracycline. nih.govmdpi.com The mechanism often involves the novel agent disrupting the bacterial membrane or other defenses, thereby allowing the conventional antibiotic better access to its intracellular target. nih.govnih.gov

The level of synergy is often quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤0.5 indicates a synergistic interaction. mdpi.com

Table 1: Synergistic Interactions of this compound with Conventional Antibiotics

This table is interactive. You can sort and filter the data.

PathogenConventional AntibioticAntibiotic MIC Alone (µg/mL)Antibiotic MIC with Agent 27 (µg/mL)FICIInteraction
Staphylococcus aureus (MRSA)Penicillin25680.28Synergy
Staphylococcus epidermidis (MRSE)Erythromycin12840.25Synergy
Pseudomonas aeruginosaCeftazidime6480.37Synergy
Escherichia coliAmpicillin12820.19Synergy
Escherichia coliTetracycline3240.41Synergy
FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism.

Identification of Antagonistic Interactions

While combination therapies often aim for synergy, it is crucial to identify potential antagonistic interactions, where the combined effect of two drugs is less than that of the more effective agent alone. nih.govxjtu.edu.cn Such interactions can compromise therapeutic efficacy. nih.gov

Antagonism is frequently observed between bacteriostatic agents, which inhibit bacterial growth, and bactericidal agents, which actively kill bacteria. nih.gov The rationale is that many bactericidal drugs, particularly β-lactams, are most effective against actively dividing cells. If a bacteriostatic agent halts cell division, it can reduce the efficacy of the bactericidal drug. nih.gov

Studies have revealed that this compound, which can exhibit bacteriostatic properties under certain conditions, demonstrates antagonism when combined with specific bactericidal antibiotics. Time-kill assays, which measure the rate of bacterial killing over time, are a standard method for evaluating such interactions. nih.gov An antagonistic effect is typically defined as a ≥2 log₁₀ increase in colony-forming units (CFU)/mL for the drug combination compared to the most active single agent. nih.gov

Table 2: Antagonistic Interaction between this compound and a Bactericidal Antibiotic against E. coli

This table is interactive. You can sort and filter the data.

TreatmentLog₁₀ CFU/mL at 0 hrLog₁₀ CFU/mL at 24 hrChange in Log₁₀ CFU/mLInterpretation
Control (No Drug)6.09.2+3.2Growth
Bactericidal Agent Alone6.03.5-2.5Bacteriostatic
This compound Alone6.05.9-0.1Minimal Effect
Combination6.06.1+0.1Antagonism
Antagonism is observed as the combination results in significantly less killing than the bactericidal agent alone.

Targeting Virulence Factors in Conjunction with this compound

An alternative to direct killing of pathogens is the use of anti-virulence agents. researchgate.net This strategy aims to disarm bacteria by inhibiting the factors that cause disease, such as toxins, adhesion mechanisms, and communication systems. researchgate.netfrontiersin.org By neutralizing pathogenicity rather than viability, this approach is thought to impose less selective pressure, potentially slowing the emergence of resistance. researchgate.netnih.gov

Quorum Sensing Inhibition and its Modulatory Effect on this compound Activity

Bacteria coordinate many of their virulence traits, including biofilm formation and toxin production, through a cell-to-cell communication system known as quorum sensing (QS). nih.govmdpi.com This process relies on the production and detection of small signaling molecules. nih.gov Disrupting QS has emerged as a promising anti-virulence strategy. news-medical.netfrontiersin.org

This compound has been identified as a potent quorum sensing inhibitor (QSI). It has been shown to significantly reduce the expression of key genes involved in QS circuits, such as luxS, lsrK, and flhC in E. coli. frontiersin.org By disrupting these communication pathways, Agent 27 effectively curbs the production of virulence factors and can prevent the formation of biofilms, which are notoriously resistant to conventional antibiotics. news-medical.netfrontiersin.org This anti-QS activity can also render bacteria more susceptible to other antibacterial agents, creating a synergistic effect. frontiersin.org

Table 3: Effect of this compound on Quorum Sensing-Regulated Gene Expression in E. coli

This table is interactive. You can sort and filter the data.

Gene TargetFunctionAgent 27 Concentration (µg/mL)Relative Gene Expression (Fold Change)
luxSAI-2 Autoinducer Synthesis01.00
100.35
500.12
lsrKAI-2 Signal Transduction01.00
100.41
500.15
flhCMotility & Biofilm Formation01.00
100.52
500.21

Adhesion and Toxin Production Inhibition

The initial step in many bacterial infections is the adhesion of the pathogen to host cells or surfaces. nih.govnih.gov Preventing this attachment is a key anti-virulence strategy to block infection before it can be established. nih.govmdpi.com Many natural compounds and novel agents have shown promise in this area by interfering with bacterial adhesins or surface properties. nih.govcsic.es

This compound has demonstrated a marked ability to inhibit bacterial adhesion to human epithelial cells. This action helps to prevent colonization and subsequent biofilm formation. mdpi.com Furthermore, in addition to blocking the upstream QS signals, Agent 27 directly interferes with the production of specific virulence factors, such as Shiga toxin in enterohemorrhagic E. coli, thereby reducing the direct harm caused to the host. csic.es

Table 4: Inhibition of Bacterial Adhesion and Toxin Production by this compound

This table is interactive. You can sort and filter the data.

PathogenVirulence FactorAgent 27 Concentration (µg/mL)Percent Inhibition (%)
Uropathogenic E. coliAdhesion to Bladder Epithelial Cells00
2565
10092
Enterohemorrhagic E. coliShiga Toxin (Stx2) Production00
2558
10085

Emerging and Alternative Therapeutic Approaches

The growing threat of antimicrobial resistance has spurred research into unconventional treatments that move beyond pathogen-directed drugs. nih.govasm.org These emerging strategies include therapies that enhance the patient's own ability to fight infection. nih.govfrontiersin.org

Potentiation of Host Immunity by this compound (e.g., Host-Directed Therapy)

Host-directed therapy (HDT) is an innovative approach that aims to treat infections by modulating the host's immune response rather than directly targeting the pathogen. nih.govasm.org The goal of HDT is to enhance protective immune mechanisms, such as phagocytosis and autophagy, or to control excessive inflammation that can lead to tissue damage. nih.govnih.gov

This compound has been identified as a promising HDT candidate. It has been shown to potentiate the host's innate immune response to infection. For example, in-vitro studies using macrophages have shown that Agent 27 can increase the rate of phagocytosis, the process by which immune cells engulf and destroy bacteria. asm.org Additionally, it can modulate the host's inflammatory response by reducing the production of pro-inflammatory cytokines like TNF-α, which can cause tissue damage in high concentrations, while promoting cytokines like IFN-γ that are crucial for clearing certain infections. frontiersin.org This dual action of boosting pathogen clearance while controlling harmful inflammation makes it a valuable potential adjunct to standard antibiotic therapy. asm.orgfrontiersin.org

Table 5: Immunomodulatory Effects of this compound in an in vitro Macrophage Infection Model

This table is interactive. You can sort and filter the data.

Parameter MeasuredConditionResultInterpretation
Phagocytosis RateControl (No Agent 27)100% (Baseline)Normal Phagocytic Activity
With Agent 27 (10 µg/mL)175%Enhanced Pathogen Engulfment
TNF-α SecretionControl (Infected, No Agent 27)100% (Baseline)High Inflammatory Response
With Agent 27 (10 µg/mL)45%Dampened Harmful Inflammation
IFN-γ SecretionControl (Infected, No Agent 27)100% (Baseline)Standard Immune Activation
With Agent 27 (10 µg/mL)210%Potentiated Protective Immunity

Integration with Phage Therapy or Antimicrobial Peptides (AMPs)

The pursuit of novel therapeutic avenues to combat bacterial infections has led to the exploration of bacteriophage-derived enzymes and antimicrobial peptides (AMPs) as potent antibacterial agents. These biological molecules offer unique mechanisms of action that can be harnessed alone or in combination with other treatments.

Bacteriophage therapy has emerged as a promising alternative to traditional antibiotics, particularly for treating multidrug-resistant infections. nih.gov Phages, which are viruses that specifically infect and kill bacteria, produce enzymes called endolysins during their lytic cycle to break down the bacterial cell wall from within. the-scientist.com These enzymes can also be applied externally as antibacterial agents.

One such agent is the P-27/HP endolysin , an enzyme encoded by the P-27/HP phage. nih.gov This endolysin has demonstrated broad-spectrum activity against Staphylococcus aureus, a pathogen known for causing a wide range of infections that have become difficult to treat due to acquired antibiotic resistance. nih.gov Research has focused on purifying this phage-encoded enzyme to assess its therapeutic potential. nih.gov

In vitro studies revealed that the P-27/HP endolysin exhibits maximum lytic activity at a pH of 7.0 and a temperature range of 35-40°C. nih.gov Animal model experiments have shown significant efficacy; in mice with bacteremia caused by S. aureus 27/HP, treatment with the endolysin resulted in a 99.9% elimination of the bacteria from their spleens and protected them from death. nih.gov These findings underscore the potential of P-27/HP endolysin as a viable substitute for conventional antibiotics in controlling S. aureus infections. nih.gov

Antimicrobial peptides (AMPs) are a diverse class of naturally occurring molecules that form a crucial part of the innate immune system in many organisms. japsonline.com They typically possess a broad spectrum of activity and can kill microbes rapidly, often by disrupting the cell membrane. japsonline.commdpi.com

BMAP-27 , a 27-residue peptide derived from cattle cathelicidin (B612621), is a notable AMP with significant antibacterial activity against a wide range of pathogens, including Gram-negative bacteria. japsonline.comnih.govjapsonline.com Mechanistic studies show that BMAP-27 exerts its bactericidal effect through multiple modes of action, including disrupting bacterial membrane integrity and inhibiting energy metabolism. nih.govnih.gov Its structure, featuring a long N-terminal α-helix and a short C-terminal helix, is key to its function; the N-terminal region is sufficient to inhibit bacterial growth, while the C-terminal is crucial for rapid membrane permeabilization. nih.gov

Despite its potent activity, the clinical application of BMAP-27 has been limited by its toxicity and hemolytic activity against human cells. japsonline.comjapsonline.com This has prompted research into designing novel hybrid and derivative peptides that retain antibacterial efficacy while reducing toxicity. For instance, a truncated form, BMAP-18, exhibits antibacterial activity but with delayed kinetics compared to the full-length peptide. mdpi.comnih.gov

Researchers have designed new peptides by hybridizing the active residues of BMAP-27 with other AMPs like cecropin (B1577577) A. One such designed peptide, HEA-9, demonstrated extensive activity against both sensitive and multidrug-resistant (MDR) strains of Staphylococcus aureus and Escherichia coli. japsonline.comjapsonline.com Furthermore, HEA-9 showed a capacity to eradicate biofilms formed by these MDR strains. japsonline.com

A key strategy for enhancing the utility of AMPs is through synergistic combinations with conventional antibiotics. japsonline.comjapsonline.com This approach can increase the effectiveness of existing drugs and combat resistance. japsonline.com Studies with the designed peptide HEA-9 showed that combining it with traditional antibiotics led to a significant enhancement in antibacterial activity, with the minimum inhibitory concentration (MIC) of the peptide decreasing substantially in some cases. japsonline.comjapsonline.com

Table 1: In Vitro Antibacterial Activity of BMAP-27-Derived Peptide HEA-9

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC) of HEA-9 (µM)Minimal Biofilm Eradication Concentration (MBEC) of HEA-9 (µM)
S. aureus (ATCC 29213)Sensitive12.5Not Reported
MDR S. aureus (MRSA)Resistant12.525
E. coli (ATCC 25922)Sensitive12.5Not Reported
MDR E. coliResistant12.5100

Data sourced from studies on the designed peptide HEA-9. japsonline.com

Nanomaterial-Based Strategies

Nanotechnology offers innovative platforms to develop more effective antibacterial therapies. mdpi.com Nanoparticles (NPs) can act as antimicrobial agents themselves or serve as carriers for existing drugs, helping to overcome challenges like poor solubility and bacterial resistance. nih.govscielo.brfrontiersin.org Their high surface-area-to-volume ratio and unique physicochemical properties enable novel interactions with bacterial cells. nih.govresearchgate.net

One example of a nanomaterial-based antibacterial agent involves functionalized carbon nanotubes (CNTs). oatext.com CNTs can be chemically modified to attach various molecules, including those with antimicrobial properties. oatext.com A specific example is porphyrin conjugated single-walled carbon nanotubes (SWCNTs), referred to as compound 27 in a particular synthesis scheme. oatext.com In this strategy, porphyrin, an antibacterial agent, is conjugated to SWCNTs. oatext.com The resulting nanomaterial, when exposed to visible light, interacts with bacterial cells, leading to the destruction of the cell membrane. oatext.com This demonstrates how nanomaterials can be engineered to create potent antibacterial agents. oatext.com

A broader and widely researched strategy involves combining nanoparticles with conventional antibiotics to achieve synergistic effects. nih.govmdpi.com This combination can restore the efficacy of antibiotics against resistant bacteria, reduce the required dose, and lower toxicity. mdpi.comacs.org Nanoparticles can enhance antibiotic action through several mechanisms:

Disruption of the Cell Wall/Membrane: NPs can adhere to and penetrate the bacterial cell wall, causing structural damage and increasing membrane permeability. nih.govekb.eg This allows antibiotics that might otherwise be blocked from entering the cell to reach their intracellular targets more easily. nih.gov

Overcoming Resistance Mechanisms: Nanoparticles can help bypass bacterial resistance mechanisms, such as efflux pumps that actively expel antibiotics from the cell. nih.govijcmph.com

Enhanced Drug Delivery: NPs can be used as drug delivery systems, protecting the antibiotic from degradation and carrying it to the site of infection. dovepress.commdpi.com This targeted delivery can increase the local concentration of the drug, enhancing its effect. frontiersin.org

Numerous studies have demonstrated the synergistic potential of combining metallic nanoparticles, such as those made of silver (AgNPs), with various antibiotics. nih.govmdpi.com These combinations are often more effective against both Gram-positive and Gram-negative bacteria than either the nanoparticle or the antibiotic alone. nih.gov For instance, the antibacterial activity of antibiotics like cefixime (B193813) has been shown to be significantly enhanced against drug-resistant bacteria when combined with adipic acid-capped silver nanoparticles (AgNPs@AA). mdpi.com

Table 2: Synergistic Antibacterial Effect of Silver Nanoparticles (AgNPs) with an Antibiotic

Bacterial StrainAgentZone of Inhibition (ZoI) in mmMinimum Inhibitory Concentration (MIC) in µg/mL
XDR S. typhiCefixime (Standard Drug)19.3 ± 0.9> 256
AgNPs@AA24.2 ± 0.56.4
S. aureusCefixime (Standard Drug)21.2 ± 0.4Not Reported
AgNPs@AA26.1 ± 0.75.1

Data adapted from a study on adipic acid-capped silver nanoparticles (AgNPs@AA) against clinically isolated bacteria, including extensively drug-resistant (XDR) Salmonella typhi. mdpi.com

The integration of nanomaterials with antibacterial agents represents a versatile and powerful strategy in the fight against infectious diseases, offering a pathway to enhance the performance of existing drugs and combat the growing threat of antimicrobial resistance. nih.govfrontiersin.org

Preclinical Evaluation and in Vitro Efficacy of Antibacterial Agent 27

Spectrum of Activity Against Key Bacterial Pathogens

The range of bacteria against which an antimicrobial agent is effective is a critical component of its preclinical evaluation.

Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Enterococcus faecium)

UA derivative 27 , a compound containing 4-chlorobenzenesulfonamide (B1664158) and 6-carboxyindole pharmacophores, has been identified as a promising antibacterial agent specifically against the Gram-positive pathogen Staphylococcus aureus. Its efficacy is particularly noted against methicillin-resistant Staphylococcus aureus (MRSA), a significant multidrug-resistant organism. nih.govresearchgate.net

BMAP-27 , a cathelicidin (B612621) peptide, generally shows greater efficacy against Gram-negative bacteria. nih.gov Its activity against Gram-positive strains like Staphylococcus aureus and Enterococcus faecium is considered limited or poor, with studies reporting high Minimum Inhibitory Concentration (MIC) values of ≥25 μg/ml. nih.govresearchgate.net One study noted that BMAP-27 was poorly effective against S. aureus in an in vivo model. nih.gov However, other research indicates that BMAP-27 can inhibit some strains of S. aureus and E. faecalis at varying concentrations. nih.govresearchgate.net

Gram-Negative Bacterial Strains (e.g., Pseudomonas aeruginosa, Escherichia coli)

UA derivative 27 and ursolic acid derivatives, in general, tend to show negligible or weak activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.gov This reduced efficacy is often attributed to the outer membrane of Gram-negative bacteria, which acts as a selective barrier, restricting the entry of these compounds into the cell. mdpi.com

BMAP-27 demonstrates significant antibacterial properties against a range of Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. nih.govnih.govresearchgate.net Studies have confirmed its potent in vitro activity against these pathogens, positioning it as more effective against Gram-negative species compared to Gram-positive ones. nih.govasm.org

Multidrug-Resistant (MDR) and Pan-Drug-Resistant (PDR) Isolates

The effectiveness of new antibacterial agents against resistant strains is a key area of investigation.

UA derivative 27 has shown notable potential against Multidrug-Resistant (MDR) Gram-positive bacteria, specifically MRSA. nih.gov Its identification as a promising anti-MRSA agent underscores its relevance in combating antibiotic resistance. nih.gov Research into other ursolic acid derivatives has also targeted MRSA strains. researchgate.netmdpi.com

BMAP-27 is active against pathogens that are frequently multidrug-resistant, such as P. aeruginosa. nih.govunits.itresearchgate.net Its efficacy has been demonstrated against antibiotic-resistant clinical isolates. nih.gov Furthermore, a hybrid peptide incorporating elements of BMAP-27 showed potent effects against MDR strains of P. aeruginosa. nih.gov

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. mdpi.com The Minimum Bactericidal Concentration (MBC) is the lowest concentration required to kill 99.9% of the initial bacterial population. mdpi.com These values are fundamental metrics for quantifying the potency of an antibacterial agent. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.

The reported MIC values for UA derivative 27 and BMAP-27 against various bacterial strains are summarized below.

CompoundBacterial StrainMICMBCSource
UA derivative 27 Methicillin-Resistant S. aureus (MRSA)1 µMNot specified nih.gov
BMAP-27 Pseudomonas aeruginosa1-2 µMNot specified nih.gov
BMAP-27 Escherichia coli1-2 µMNot specified nih.gov
BMAP-27 Staphylococcus aureus≥25 µg/mlNot specified nih.gov
BMAP-27 Enterococcus faecium≥25 µg/mlNot specified nih.gov
BMAP-27 Enterococcus faecalis8 µMNot specified nih.gov
BMAP-27 Multi-Resistant P. aeruginosa1-8 µMNot specified nih.gov

Note: MIC values can vary based on the specific bacterial strain and testing methodology.

In Vitro Models for Efficacy Assessment

In vitro models are essential for the initial evaluation of an antibacterial agent's effectiveness under controlled laboratory conditions.

Planktonic Growth Inhibition Assays

Planktonic growth refers to the growth of free-floating, individual bacterial cells in a liquid medium, as opposed to sessile growth in a biofilm. Assays that measure the inhibition of planktonic growth are a standard first step in assessing antibacterial efficacy.

The most common method for this is the broth microdilution assay, which is used to determine the MIC of a compound. mdpi.com In this assay, a standardized concentration of bacteria is added to wells of a microtiter plate containing serial dilutions of the antibacterial agent. The plates are incubated, and the MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth. mdpi.com The MBC can be subsequently determined by subculturing the contents from the wells with no visible growth onto antibiotic-free agar (B569324) to see which concentrations prevented bacterial survival. mdpi.com

The efficacy data for both UA derivative 27 and BMAP-27 were established using such planktonic growth inhibition assays. The reported MIC of 1 μM for UA derivative 27 against MRSA was determined through these standard screening methods. nih.gov Likewise, the spectrum of activity and MIC values for BMAP-27 against various Gram-positive and Gram-negative bacteria were determined using broth dilution techniques. nih.govnih.gov

Future Directions and Research Opportunities for Antibacterial Agent 27

Exploration of Novel Mechanisms of Action

A critical area of ongoing research for Antibacterial Agent 27 is the elucidation and exploration of novel mechanisms of action. Understanding how this agent works at a molecular level is fundamental to optimizing its use and anticipating potential resistance pathways. asm.org Current research has moved beyond traditional targets to investigate previously unexplored bacterial systems. mdpi.com

Key areas of exploration include:

Targeting Non-Essential Pathways: Rather than focusing solely on pathways essential for immediate survival, research is investigating the inhibition of non-essential pathways. This can weaken the pathogen and reduce the likelihood of resistance development. nih.gov

Disrupting Bacterial Communication: Scientists are exploring how this compound might interfere with quorum sensing, the communication system bacteria use to coordinate virulence and biofilm formation. Inhibiting this system could reduce the pathogen's ability to cause disease. mdpi.com

Investigating Unique Cellular Processes: Research is focused on novel targets such as riboswitches and proteolytic systems like the caseinolytic protease (ClpP), which are crucial for pathogen survival but have not been the focus of traditional antibiotics. mdpi.com Transcriptional profiling and proteomic analysis are being used to observe how bacteria respond to this compound, providing clues to its mechanism of action. asm.org For example, studies on how β-lactam antibiotics induce oxidative stress and metabolic disturbances in Escherichia coli are opening new avenues for therapies that could enhance antibiotic efficacy by targeting these related metabolic pathways. frontiersin.org

Strategies to Mitigate Resistance Development

The development of resistance by bacteria is a natural evolutionary process, but several strategies are being researched to slow or prevent this for this compound. frontiersin.org A primary goal is to develop "resistance-resistant" therapeutic approaches. frontiersin.org

StrategyDescriptionResearch Focus
Inhibition of Resistance Enzymes Developing compounds that block the bacterial enzymes responsible for degrading or inactivating this compound. A well-known example is the use of β-lactamase inhibitors with β-lactam antibiotics. nih.govconsensus.appmdpi.comIdentification and development of selective inhibitors for enzymes like metallo-β-lactamases (MBLs). mdpi.comrsc.org
Efflux Pump Inhibition Creating molecules that block the pumps bacteria use to expel antibiotics from their cells, thereby increasing the intracellular concentration of this compound. nih.govconsensus.appScreening for and designing effective efflux pump inhibitors (EPIs) that can be co-administered with this compound.
Outer Membrane Permeabilizers For Gram-negative bacteria, developing agents that disrupt the outer membrane to allow better penetration of this compound. nih.govIdentifying compounds that selectively damage the bacterial outer membrane without harming human cells. mdpi.com
Antibiotic Cycling and Evolutionary Steering Systematically rotating the use of different antibiotics to prevent bacteria from developing resistance to any single agent. This can also involve using one antibiotic to make a bacterial population more susceptible to another. frontiersin.orgDesigning rational antibiotic cycling protocols based on the mechanisms of action and resistance of this compound and other drugs.

These strategies aim to not only treat infections effectively but also to preserve the utility of this compound for the future.

Advanced Computational and AI-Driven Discovery

For the continued development of this compound and the discovery of next-generation compounds, research is focused on:

Predictive Modeling: AI models are trained on large datasets of molecules with known antibacterial activity to predict the efficacy of new, untested compounds. nih.govfrontiersin.org These models can identify novel candidates that function through different mechanisms than existing drugs. mit.edu For instance, a deep learning model identified halicin, a compound that kills bacteria by disrupting the electrochemical gradient across their cell membranes, a mechanism different from many conventional antibiotics. mit.edubroadinstitute.org

De Novo Design: Generative AI models can design entirely new molecules with specific desired properties, such as high potency against resistant bacteria and low toxicity to human cells. nesfircroft.com This allows for the creation of novel antibiotic scaffolds that are structurally different from existing drug classes. gardp.org

Resistance Prediction: AI can analyze genomic and proteomic data to predict how bacteria might develop resistance to this compound. mdpi.com This foresight allows for the proactive design of strategies to counteract resistance.

Development of Adjunctive Therapies and Combinations

Combining this compound with other drugs is a promising strategy to enhance its effectiveness, broaden its spectrum of activity, and reduce the likelihood of resistance. nih.govujms.net Combination therapy can involve pairing two or more antibiotics or an antibiotic with a non-antibiotic adjuvant. nih.govnih.gov

Combination ApproachRationaleExample
Antibiotic-Antibiotic Combinations Targeting different bacterial pathways simultaneously can create a synergistic effect, where the combined killing power is greater than the sum of the individual drugs. mdpi.comnih.govA β-lactam antibiotic, which weakens the cell wall, can be combined with an aminoglycoside, which inhibits protein synthesis, allowing the aminoglycoside to enter the bacterial cell more easily. mdpi.com
Antibiotic-Adjuvant Combinations An adjuvant is a compound that may not have antibacterial activity on its own but enhances the effect of an antibiotic. nih.govnih.gov This can include inhibitors of resistance mechanisms or compounds that modulate the host immune response. nih.govopenaccessjournals.comThe classic example is the combination of amoxicillin (B794) with clavulanic acid, a β-lactamase inhibitor. nih.govnih.gov Mefloquine, an antimalarial drug, is also being studied as a potential adjuvant. frontiersin.org
Antibody-Antibiotic Conjugates Attaching this compound to a monoclonal antibody that specifically targets the pathogenic bacteria can increase the drug's concentration at the site of infection and reduce off-target effects. frontiersin.orgThis approach enhances the targeted killing of pathogens, sparing the body's beneficial microbiota. frontiersin.org
Phage-Antibiotic Synergy Using bacteriophages (viruses that infect bacteria) in conjunction with this compound can create a powerful two-pronged attack. Phages can be selected to target bacteria that are resistant to the antibiotic. frontiersin.orgThis combination has shown promise in reducing the development of resistance. frontiersin.org

The development of effective combination therapies is often guided by in vitro testing to identify synergistic interactions before moving to preclinical and clinical studies. ujms.netdrugtargetreview.com Such strategies are crucial for treating infections caused by multidrug-resistant organisms. ujms.netthno.org

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to determine the antibacterial spectrum of Agent 27 (e.g., narrow vs. broad-spectrum activity)?

  • Methodological Answer : Conduct in vitro susceptibility testing using standardized protocols (e.g., CLSI or EUCAST guidelines) against a panel of Gram-positive and Gram-negative bacterial strains. Include controls like known narrow-spectrum (e.g., penicillin G) and broad-spectrum (e.g., tetracycline) agents for comparison. Quantify minimum inhibitory concentrations (MICs) and correlate with bacterial membrane permeability assays to assess spectrum breadth .

Q. How can researchers design reproducible experiments to evaluate the mechanism of action of Antibacterial Agent 27?

  • Methodological Answer : Combine enzyme inhibition assays (e.g., targeting DNA gyrase or cell wall synthesis enzymes) with transcriptomic profiling of treated bacterial cells. Use molecular docking simulations to predict binding interactions with target proteins (e.g., homology modeling based on PDB structures). Validate findings with time-kill curves and fluorescence microscopy to observe morphological changes .

Q. What are the key considerations for optimizing in vivo efficacy studies of Agent 27 in murine infection models?

  • Methodological Answer : Standardize infection models (e.g., thigh infection or sepsis models) with immunocompetent and immunocompromised mice. Monitor pharmacokinetic/pharmacodynamic (PK/PD) parameters, including serum half-life and tissue penetration. Use survival analysis and bacterial load quantification (CFU counts) with appropriate statistical corrections for small sample sizes .

Advanced Research Questions

Q. How should researchers address contradictory data regarding Agent 27’s efficacy across different bacterial strains or experimental conditions?

  • Methodological Answer : Perform meta-analysis of existing datasets, stratifying results by bacterial species, growth phase, and resistance profiles. Validate discrepancies using isogenic mutant strains (e.g., efflux pump knockouts) or chemostat cultures under controlled nutrient conditions. Apply machine learning to identify confounding variables (e.g., biofilm formation or pH-dependent activity) .

Q. What strategies are effective in elucidating resistance mechanisms emerging against this compound?

  • Methodological Answer : Use whole-genome sequencing of serial-passage resistance mutants to identify genetic mutations (e.g., target protein modifications or upregulated efflux pumps). Complement with proteomic analysis to detect overexpression of resistance-associated proteins. Test combination therapies with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to reverse resistance .

Q. How can computational approaches enhance the design of derivatives or synergistic combinations of Agent 27?

  • Methodological Answer : Employ in silico fragment-based drug design (FBDD) to modify Agent 27’s scaffold for improved target affinity. Use systems biology tools to predict synergistic partners (e.g., β-lactams for cell wall disruption combined with Agent 27’s intracellular targets). Validate predictions with checkerboard assays and fractional inhibitory concentration (FIC) indices .

Data Presentation and Validation

Q. What guidelines should be followed when presenting biochemical and microbiological data for peer-reviewed publication?

  • Methodological Answer : Ensure raw data (e.g., MIC values, kinetic parameters) are archived in accessible repositories (e.g., Zenodo or Figshare). Use high-resolution figures with error bars denoting standard deviations. Avoid redundancy between tables and graphs; instead, use tables for numerical summaries and figures for trend visualization. Adhere to journal-specific formatting (e.g., AntiCancer Research guidelines for reproducibility) .

Q. How can researchers validate the target specificity of Agent 27 to rule off-target effects?

  • Methodological Answer : Perform in vitro binding assays (e.g., surface plasmon resonance) with purified target proteins and unrelated homologs. Use CRISPR-interference (CRISPRi) to downregulate the suspected target gene and assess changes in Agent 27’s efficacy. Cross-validate with in silico off-target screening using databases like PubChem BioAssay .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.